molecular formula C30H24O10 B1212555 Flavoskyrin CAS No. 39546-16-2

Flavoskyrin

Cat. No.: B1212555
CAS No.: 39546-16-2
M. Wt: 544.5 g/mol
InChI Key: FGOBSKJMUFAKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavoskyrin is a complex organic compound characterized by its unique heptacyclic structure

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .

Scientific Research Applications

Flavoskyrin has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The multiple hydroxyl groups present in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to Flavoskyrin include other polyhydroxy compounds and heptacyclic structures. For example, hexahydroxytriphenylene and hexahydroxybiflavone are similar in terms of their multiple hydroxyl groups and complex ring structures. the unique heptacyclic structure of this compound sets it apart from these similar compounds, providing it with distinct chemical and biological properties .

Properties

CAS No.

39546-16-2

Molecular Formula

C30H24O10

Molecular Weight

544.5 g/mol

IUPAC Name

3,7,9,22,24,28-hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione

InChI

InChI=1S/C30H24O10/c1-9-3-11-19(13(31)5-9)26(37)22-16(34)7-15(33)21-23(22)28(11)40-30-24(21)17(35)8-18(36)25(30)27(38)20-12(29(30)39)4-10(2)6-14(20)32/h3-6,15,17,21,24,31-33,35,37-38H,7-8H2,1-2H3

InChI Key

FGOBSKJMUFAKJO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)CC(C4C3=C2OC56C4C(CC(=O)C5=C(C7=C(C6=O)C=C(C=C7O)C)O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)CC(C4C3=C2OC56C4C(CC(=O)C5=C(C7=C(C6=O)C=C(C=C7O)C)O)O)O)O

Synonyms

flavoskyrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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